3-(2-(Trifluoromethoxy)phenyl)piperidine 3-(2-(Trifluoromethoxy)phenyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17439804
InChI: InChI=1S/C12H14F3NO/c13-12(14,15)17-11-6-2-1-5-10(11)9-4-3-7-16-8-9/h1-2,5-6,9,16H,3-4,7-8H2
SMILES:
Molecular Formula: C12H14F3NO
Molecular Weight: 245.24 g/mol

3-(2-(Trifluoromethoxy)phenyl)piperidine

CAS No.:

Cat. No.: VC17439804

Molecular Formula: C12H14F3NO

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

3-(2-(Trifluoromethoxy)phenyl)piperidine -

Specification

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
IUPAC Name 3-[2-(trifluoromethoxy)phenyl]piperidine
Standard InChI InChI=1S/C12H14F3NO/c13-12(14,15)17-11-6-2-1-5-10(11)9-4-3-7-16-8-9/h1-2,5-6,9,16H,3-4,7-8H2
Standard InChI Key ZLMCPOBNVZLSGH-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)C2=CC=CC=C2OC(F)(F)F

Introduction

3-(2-(Trifluoromethoxy)phenyl)piperidine is a complex organic compound characterized by its unique structural features, which include a piperidine ring and a trifluoromethoxy-substituted phenyl group. This compound belongs to the broader class of piperidine derivatives, which have garnered significant attention in medicinal chemistry due to their potential biological activities, particularly as ligands for various receptors.

Chemical Data Table

PropertyValue
Molecular Weight245.24 g/mol
Boiling Point261.8±40.0 °C (Predicted)
Density1.184±0.06 g/cm³ (Predicted)
pKa9.88±0.10 (Predicted)

Synthesis Methods

The synthesis of 3-(2-(Trifluoromethoxy)phenyl)piperidine involves several steps, typically including the functionalization of piperidine with trifluoromethoxy and phenyl groups. One common method involves treating a substituted phenol with piperidine under reflux conditions, leading to the formation of the desired compound through nucleophilic attack on an electrophilic site on the phenyl ring.

Biological Activities

Research indicates that 3-(2-(Trifluoromethoxy)phenyl)piperidine exhibits notable biological activities. It has been investigated for its potential as an inhibitor of soluble epoxide hydrolase, an enzyme involved in various physiological processes such as inflammation and pain modulation. Additionally, as a piperidine derivative, it may act as a ligand for acetylcholine receptors or other neurotransmitter systems.

Applications in Research

This compound has several applications in scientific research, particularly in the field of medicinal chemistry. Its unique structural features make it an interesting candidate for further research into its therapeutic potential and safety profile. Interaction studies involving 3-(2-(Trifluoromethoxy)phenyl)piperidine focus on its binding affinity with various biological targets, which is crucial for evaluating its potential as a therapeutic agent.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(2-(Trifluoromethoxy)phenyl)piperidine. The uniqueness of this compound lies in its specific trifluoromethoxy substitution, which significantly influences its chemical behavior and biological activity compared to similar compounds.

Comparison Table

Compound NameStructure FeaturesUnique Aspects
3-PhenylpiperidinePiperidine ring with a phenyl groupLacks trifluoromethoxy substitution
4-FluorophenylpiperidinePiperidine ring with a fluorophenyl groupDifferent halogen substitution affecting reactivity
N-Methyl-4-(trifluoromethyl)anilineAniline structure with trifluoromethylFocused on aromatic amines rather than piperidines
1-(4-Hydroxyphenyl)-piperidin-2-oneHydroxy-substituted piperidineHydroxyl group introduces different reactivity
4-(4-Trifluoromethoxyphenoxy)piperidinePiperidine ring with trifluoromethoxy phenoxy groupSimilar substitution but different functional groups

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